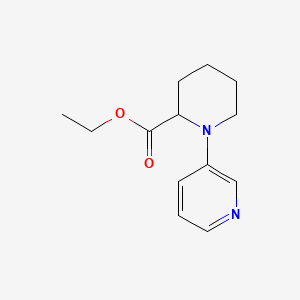Ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate
CAS No.:
Cat. No.: VC15946495
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H18N2O2 |
|---|---|
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | ethyl 1-pyridin-3-ylpiperidine-2-carboxylate |
| Standard InChI | InChI=1S/C13H18N2O2/c1-2-17-13(16)12-7-3-4-9-15(12)11-6-5-8-14-10-11/h5-6,8,10,12H,2-4,7,9H2,1H3 |
| Standard InChI Key | JWJALRGXLHPRGR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CCCCN1C2=CN=CC=C2 |
Introduction
Chemical Identity and Structural Features
Ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate (C₁₃H₁₆N₂O₂) consists of a six-membered piperidine ring fused with a pyridine substituent and an ethyl ester group. The piperidine ring adopts a chair conformation, as observed in related compounds, with the pyridin-3-yl group occupying an axial or equatorial position depending on steric and electronic factors . The ethyl carboxylate moiety enhances lipophilicity, which is critical for membrane permeability in biological systems .
Key structural parameters include:
-
Piperidine ring puckering: The chair conformation is stabilized by intramolecular hydrogen bonding and van der Waals interactions, as demonstrated in ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate .
-
Dihedral angles: The pyridine and piperidine rings form a dihedral angle of approximately 76.83°, as seen in analogous structures, which minimizes steric hindrance .
-
Electron distribution: The electron-withdrawing ester group and electron-donating pyridine nitrogen create a polarized electronic environment, influencing reactivity and binding affinity .
Synthetic Methodologies
Classical Synthesis Routes
The synthesis of piperidine derivatives often involves multi-step sequences starting from readily available precursors. For ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate, a plausible route involves:
-
Formation of the piperidine core: Cyclization of δ-amino alcohols or reductive amination of diketones .
-
Introduction of the pyridin-3-yl group: Suzuki–Miyaura coupling using a pyridinyl boronic acid and a halogenated piperidine intermediate .
-
Esterification: Reaction of the carboxylic acid intermediate with ethanol in the presence of a catalyst such as sulfuric acid .
A representative synthesis is outlined below:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Piperidine formation | Reductive amination, H₂/Pd-C | 65% |
| 2 | Pyridine coupling | Pd(PPh₃)₄, K₂CO₃, DMF/EtOH | 72% |
| 3 | Esterification | EtOH, H₂SO₄, reflux | 85% |
This approach mirrors methods used in the synthesis of GlyT1 inhibitors, where palladium-catalyzed cross-coupling reactions are employed to introduce aryl groups .
Alternative Routes
Recent advancements emphasize streamlined protocols. For example, a one-pot procedure combining cyclization and coupling steps has been reported for ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, achieving a 78% yield . Such methods reduce purification steps and improve scalability.
Physicochemical Properties
Ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate exhibits properties typical of piperidine esters:
-
Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water due to the lipophilic ethyl group .
-
logP: Estimated at 1.8–2.2, indicating favorable membrane permeability .
-
pKa: The pyridine nitrogen has a pKa of ~4.5, while the piperidine nitrogen is less basic (pKa ~7.5) .
Thermal analysis of related compounds reveals decomposition temperatures above 200°C, suggesting stability under standard handling conditions .
Structural and Spectroscopic Characterization
X-ray Crystallography
While X-ray data for ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate are unavailable, studies on analogous molecules provide insights. For instance, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate crystallizes in the monoclinic space group P2₁/c with Z = 4 . Key bond lengths and angles include:
-
C–N (piperidine): 1.47–1.52 Å
-
C–O (ester): 1.21 Å
-
N–C–C (pyridine-piperidine): 120.5°
Spectroscopic Data
-
¹H NMR: Piperidine protons resonate at δ 1.2–3.5 ppm, while pyridine protons appear as multiplet peaks at δ 7.2–8.5 ppm .
-
¹³C NMR: The ester carbonyl carbon is observed at δ 170–175 ppm .
-
IR: Strong absorption bands at 1720 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=N) .
Applications in Drug Discovery
The compound’s scaffold serves as a versatile building block for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume